molecular formula C15H13N3O3 B2431787 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1281133-29-6

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B2431787
CAS No.: 1281133-29-6
M. Wt: 283.287
InChI Key: UVWOVMQWQVUSQA-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aldehydes, ketones, and hydrazines, under conditions such as refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazole
  • 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-15(16)13(14(17-18)11-3-2-6-19-11)9-4-5-10-12(7-9)21-8-20-10/h2-7H,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOLLIGDZCIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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